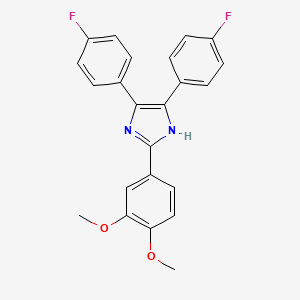
2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. This compound is characterized by the presence of two fluorophenyl groups and a dimethoxyphenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with glyoxal in the presence of an acid catalyst to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its imidazole core, which is present in many biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-imidazole: Lacks the fluorophenyl groups, which may result in different biological activities.
4,5-Bis(4-fluorophenyl)-1H-imidazole: Lacks the dimethoxyphenyl group, which can affect its chemical reactivity and biological properties.
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole: Similar structure but without the fluorine atoms, potentially leading to different pharmacokinetic properties.
Uniqueness
The presence of both dimethoxyphenyl and fluorophenyl groups in 2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole imparts unique chemical and biological properties. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the dimethoxyphenyl group can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C23H18F2N2O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H18F2N2O2/c1-28-19-12-7-16(13-20(19)29-2)23-26-21(14-3-8-17(24)9-4-14)22(27-23)15-5-10-18(25)11-6-15/h3-13H,1-2H3,(H,26,27) |
InChI Key |
QDEBYAMWBJEEEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11671149.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671151.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11671167.png)
![N'-[(E)-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11671169.png)
![7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B11671171.png)
![2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11671173.png)
![3-(4-ethylphenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671176.png)
![3-(5-methyl-2-thienyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671185.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671193.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11671197.png)
![(4Z)-4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671208.png)
![N'-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-(thiophen-2-YL)acetohydrazide](/img/structure/B11671216.png)
![(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671222.png)
![5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11671231.png)
